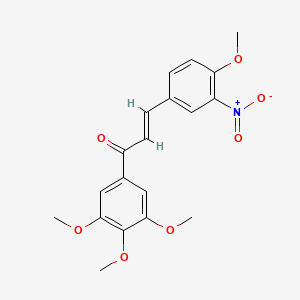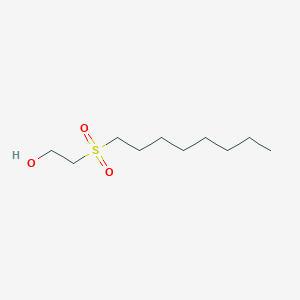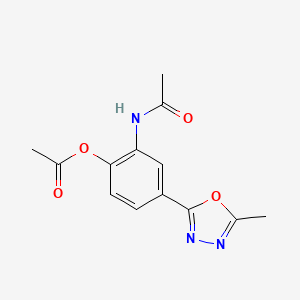![molecular formula C17H11F2N5S B11049624 3-(3,5-difluorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049624.png)
3-(3,5-difluorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-difluorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with a difluorobenzyl and a pyridinyl ethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-difluorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Substitution Reactions: The difluorobenzyl and pyridinyl ethenyl groups are introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(3,5-difluorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the triazole-thiadiazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated precursors and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-(3,5-difluorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(3,5-difluorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit key enzymes involved in microbial growth or cancer cell proliferation, leading to its bioactive effects.
類似化合物との比較
Similar Compounds
- 3-(3,5-difluorobenzyl)-6-[(E)-2-(pyridin-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(3,5-difluorobenzyl)-6-[(E)-2-(pyridin-4-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 3-(3,5-difluorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C17H11F2N5S |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
3-[(3,5-difluorophenyl)methyl]-6-[(E)-2-pyridin-3-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11F2N5S/c18-13-6-12(7-14(19)9-13)8-15-21-22-17-24(15)23-16(25-17)4-3-11-2-1-5-20-10-11/h1-7,9-10H,8H2/b4-3+ |
InChIキー |
SHHGYIOPUXRJAV-ONEGZZNKSA-N |
異性体SMILES |
C1=CC(=CN=C1)/C=C/C2=NN3C(=NN=C3S2)CC4=CC(=CC(=C4)F)F |
正規SMILES |
C1=CC(=CN=C1)C=CC2=NN3C(=NN=C3S2)CC4=CC(=CC(=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-cyclohexyl-2-phenylacetamide](/img/structure/B11049544.png)
![4-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline](/img/structure/B11049552.png)
![4-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol](/img/structure/B11049558.png)
![4-Amino-1-(3,4-dimethylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11049562.png)

![3-Amino-7-fluoro-6-[(2-hydroxyethyl)amino]quinoxaline-2-carboxamide 1,4-dioxide](/img/structure/B11049579.png)
![4-{2-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049583.png)

![2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11049589.png)
![Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11049594.png)
![1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11049606.png)

![8-Methoxy-4,4-dimethyl-6-[(2-pyridylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11049611.png)
![N-(4-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11049614.png)